3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by a difluoromethyl group at position 3 and methyl groups at positions 1 and 5 of the pyrazole ring. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. The presence of fluorine atoms is critical for modulating bioavailability and metabolic stability, as fluorinated groups reduce basicity and enhance membrane permeability .
Properties
IUPAC Name |
3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)10-11(3)2;/h6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHKXVTXCVKCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethylpyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its difluoromethyl group enhances its reactivity, allowing for the formation of various derivatives through standard organic reactions such as nucleophilic substitutions and coupling reactions.
Synthetic Routes
- The typical synthesis involves difluoromethylation of pyrazole derivatives using agents like ClCF2H or novel difluorocarbene reagents. Advanced methods such as continuous flow reactors and metal-based catalysts are employed for industrial-scale production to enhance yield and purity.
Biological Applications
Potential Biological Activities
- Research indicates that 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride exhibits notable biological activity, particularly in enzyme inhibition and receptor binding. The presence of the difluoromethyl group significantly enhances its binding affinity to specific biological targets .
Antimicrobial Properties
- The compound has demonstrated considerable antimicrobial activity against various bacterial strains. Studies show that it can inhibit the growth of resistant bacteria, suggesting its potential as a therapeutic agent in treating infections .
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Mycobacterium smegmatis | 16 |
| Pseudomonas aeruginosa | 19 |
| Candida albicans | Significant inhibition |
Medicinal Applications
Pharmaceutical Development
- The compound is being investigated as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its mechanism involves modulating biochemical pathways through enzyme inhibition, which is crucial for therapeutic efficacy .
Antiviral Potential
- Recent studies have focused on its potential to inhibit ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. This inhibition is promising for developing antiviral agents against viruses such as SARS-CoV-2.
Case Studies
Case Study 1: Antibacterial Activity
A study assessed the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential use in antibiotic formulations.
Case Study 2: Enzyme Inhibition Mechanism
Research published in peer-reviewed journals explored the interaction mechanisms between the compound and specific enzymes. Findings suggested that the difluoromethyl group plays a critical role in enhancing binding interactions, which could lead to novel therapeutic strategies targeting enzyme-related diseases .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between 3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride and related compounds:
Analysis of Structural and Functional Differences
Fluorine Substitution: The difluoromethyl group (-CF2H) in the target compound provides a balance between electronegativity and steric demand, unlike bulkier trifluoromethyl (-CF3) groups in compound 5i. This difference impacts metabolic stability; -CF3 groups are more resistant to oxidation but may reduce solubility . In contrast, non-fluorinated analogs (e.g., compound 4h) exhibit lower bioavailability due to increased basicity of amine groups .
Positional Isomerism: The 1,5-dimethyl substitution in the target compound vs. 1,3-dimethyl in CAS 1431965-72-8 alters ring conformation.
Functional Group Diversity :
- Sulfonyl (e.g., 4h , 5i ) and carboxamide groups (e.g., 4h ) improve water solubility and protein-binding affinity compared to the simpler amine structure of the target compound .
- Chlorine substituents (e.g., CAS 1006348-72-6) increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
Biological Activity
3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClF2N5 |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which leads to its observed pharmacological effects. The difluoromethyl group enhances the compound's stability and lipophilicity, facilitating better interaction with biological targets .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. In particular, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, related pyrazole compounds have shown significant antifungal activity against various phytopathogenic fungi .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Certain pyrazole derivatives have been found to inhibit key cancer-related pathways, including those associated with BRAF(V600E) and EGFR. These pathways are critical in tumor growth and proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antifungal Activity : A study reported that certain pyrazole carboxamides exhibited significant antifungal activity against a range of pathogens, suggesting that modifications in the pyrazole structure can enhance efficacy .
- Cytotoxicity Assessment : Research involving a library of diarylpyrazole derivatives indicated that while some compounds displayed cytotoxicity in vitro against human cells, others maintained low toxicity while exhibiting potent antiparasitic activity against Trypanosoma cruzi and Leishmania infantum .
- Drug Development Potential : The compound's unique structural features make it a promising candidate for further drug development aimed at treating various diseases, including infections and cancer .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other difluoromethylated pyrazoles:
| Compound | Biological Activity |
|---|---|
| N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Anticancer, Antibacterial |
| Pyrazole–thiazole carboxamide derivatives | Antifungal |
The difluoromethyl group in 3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine enhances its stability and interaction capabilities compared to other compounds lacking this modification.
Q & A
Q. What is the role of the difluoromethyl group in modulating the physicochemical and biological properties of 3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride?
The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines through inductive electron-withdrawing effects. Fluorine's stereoelectronic effects also influence molecular conformation during protein-ligand interactions, potentially improving binding affinity. Comparative studies with non-fluorinated analogs show increased lipophilicity (logP) and resistance to oxidative degradation, critical for drug-like properties .
Q. What synthetic routes are reported for 3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride, and how are intermediates characterized?
A common method involves cyclocondensation of 1,3-diketones with hydrazine derivatives, followed by difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions. Key intermediates (e.g., pyrazole precursors) are characterized via -/-NMR and LC-MS to confirm regioselectivity and purity. For example, -NMR peaks at -80 to -90 ppm confirm CF₂H group incorporation .
Q. How is the hydrochloride salt form advantageous in formulation studies for this compound?
The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) and crystallinity, facilitating reproducible pharmacokinetic studies. XRPD and DSC data confirm salt stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across enzyme inhibition assays?
Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). For example, IC₅₀ values for kinase inhibition vary by >10-fold between Tris-HCl (pH 7.5) and HEPES (pH 7.0) buffers. Methodological standardization, including control experiments with reference inhibitors (e.g., staurosporine) and orthogonal assays (SPR vs. fluorescence polarization), is critical .
Q. What strategies optimize regioselectivity in the synthesis of 3-(difluoromethyl)pyrazole derivatives to minimize byproducts?
Computational modeling (DFT) predicts favorable transition states for cyclization, guiding solvent selection. Polar aprotic solvents (DMF, DMSO) favor N1-methylation, while THF promotes N2-substitution. Catalytic additives (e.g., KI) reduce halogen scrambling during difluoromethylation, achieving >90% regiopurity .
Q. How do structural modifications at the pyrazole 4-amine position affect in vivo pharmacokinetics?
A comparative table of analogs highlights key structure-PK relationships:
| Substituent | t₁/₂ (h) | Cₘₐₓ (µg/mL) | Vd (L/kg) |
|---|---|---|---|
| -NH₂ (Parent) | 2.1 | 12.5 | 1.8 |
| -NHAc | 4.7 | 8.2 | 0.9 |
| -NMe₂ | 1.5 | 15.3 | 2.4 |
Acetylation improves metabolic stability but reduces absorption, while dimethylation increases volume of distribution via enhanced tissue penetration .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
Forced degradation under acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions reveals major degradants. UPLC-QTOF-MS identifies a primary hydrolytic product (m/z 228.1) corresponding to difluoromethyl group cleavage. Method validation includes LOQ <0.1% and linearity (R² >0.998) over 0.1–200 µg/mL .
Methodological Considerations
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to distinguish assay artifacts from true activity .
- Synthetic Optimization : Employ DoE (Design of Experiments) to map reaction parameter impacts (temperature, solvent, catalyst) on yield and purity, prioritizing robustness for scale-up .
- Comparative Studies : Use isosteric replacements (e.g., -CF₂H vs. -CHF₂ or -CF₃) to isolate fluorine-specific effects on target engagement and ADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
